molecular formula C14H13N3O3 B2426421 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 173336-84-0

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2426421
CAS No.: 173336-84-0
M. Wt: 271.276
InChI Key: FRPZVDFVJAMCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a 1,2,4-oxadiazole ring. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-15-12(20-16-9)7-4-8-17-13(18)10-5-2-3-6-11(10)14(17)19/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPZVDFVJAMCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction of an appropriate isoindoline-1,3-dione derivative with a 1,2,4-oxadiazole precursor. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of isoindoline-1,3-dione derivatives. A specific derivative demonstrated significant efficacy in increasing seizure latency and reducing seizure duration in animal models. The most active compound in this series exhibited a notable reduction in mortality rates associated with seizures, suggesting its potential as a new anticonvulsant agent .

Study Findings:

  • Compound Tested: 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
  • Parameters Evaluated: Seizure latency, duration, and mortality rate.
  • Results: Increased seizure latency and decreased mortality rate were observed.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Various derivatives containing the oxadiazole moiety have shown promising results against a range of pathogens. For instance, compounds with similar structures were tested against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, demonstrating moderate to good antimicrobial activities .

Antimicrobial Activity Summary:

CompoundBacterial StrainActivity Level
2aStaphylococcus aureusModerate
2bEnterococcus faecalisGood

Photocyclization Reactions

Isoindoline derivatives have been utilized in photocyclization reactions. These reactions are crucial in synthesizing complex organic molecules and can lead to the formation of new materials with unique properties. The ability of these compounds to act as protecting groups stabilizing reactive intermediates has been documented .

Applications in Material Science:

  • Photocyclization: Useful for synthesizing complex organic structures.
  • Protecting Groups: Stabilization of reactive intermediates during chemical reactions.

Case Study 1: Anticonvulsant Development

A series of isoindoline derivatives were synthesized and tested for their anticonvulsant properties. The study focused on the relationship between structure and activity, revealing that modifications to the oxadiazole ring significantly influenced efficacy. This research underscores the importance of structural optimization in drug design.

Case Study 2: Antimicrobial Screening

In another study, a library of isoindoline derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain substitutions on the oxadiazole ring enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,2,4-oxadiazole rings. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Biological Activity

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline core and a 1,2,4-oxadiazole moiety. The molecular formula is C14H16N4O2C_{14}H_{16}N_{4}O_{2}, with a molecular weight of approximately 272.31 g/mol. The presence of the oxadiazole ring is significant as it often contributes to the biological activity of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been tested against various human cancer cell lines using the National Cancer Institute's (NCI) protocols. The results indicated significant cytotoxic effects:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
HOP-62 (Lung Cancer)15.7250.68Not Determined
SF-539 (CNS Cancer)12.53Not AvailableNot Determined
OVCAR-8 (Ovarian Cancer)27.71Not AvailableNot Determined
DU-145 (Prostate Cancer)44.35Not AvailableNot Determined

The compound exhibited a mean growth inhibition rate across multiple cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Preliminary screening against various bacterial strains demonstrated moderate to good activity:

Microorganism Activity
Staphylococcus aureusModerate
Enterococcus faecalisGood
Bacillus cereusModerate

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the oxadiazole ring plays a critical role in modulating cellular pathways associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have explored the efficacy of this compound in specific cancer types:

  • Non-Small Cell Lung Cancer (NSCLC) : A study reported that treatment with the compound resulted in a notable decrease in cell viability in NSCLC lines.
  • Melanoma : Another study indicated that melanoma cells showed significant sensitivity to the compound, with IC50 values suggesting effective concentration ranges for therapeutic application.

These case studies underscore the need for further research into dosage optimization and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.